molecular formula C9H11F2N B13046733 [(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine

[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine

Cat. No.: B13046733
M. Wt: 171.19 g/mol
InChI Key: WZTWPNDSZMOORY-ZCFIWIBFSA-N
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Description

[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine (CAS: 791098-84-5) is a chiral amine featuring a 2,4-difluorophenyl group attached to an ethylmethylamine backbone. The compound’s stereochemistry (R-configuration) and fluorine substitution pattern contribute to its unique physicochemical and biological properties. It is structurally characterized by:

  • Molecular formula: C₉H₁₁F₂N
  • Molecular weight: 171.19 g/mol
  • Key functional groups: Aromatic difluoro substituents, ethylmethylamine chain.

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

(1R)-1-(2,4-difluorophenyl)-N-methylethanamine

InChI

InChI=1S/C9H11F2N/c1-6(12-2)8-4-3-7(10)5-9(8)11/h3-6,12H,1-2H3/t6-/m1/s1

InChI Key

WZTWPNDSZMOORY-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)F)NC

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine typically involves the reaction of 2,4-difluoroacetophenone with methylamine. The process begins with the reduction of 2,4-difluoroacetophenone to the corresponding alcohol, followed by its conversion to the amine through reductive amination. Common reagents used in this process include sodium borohydride (NaBH₄) for reduction and methylamine for amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted difluorophenyl derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound is recognized for its potential as a lead molecule in drug discovery. Its structure, featuring a difluorophenyl group, enhances biological activity, making it a candidate for developing new therapeutic agents. Research has indicated that compounds with similar structures exhibit selective binding to biological targets, which is crucial for designing effective drugs.

Biological Activity
Studies suggest that [(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine may possess various pharmacological properties. For instance:

  • Antidepressant Effects : Compounds with structural similarities have been investigated for their potential antidepressant effects due to their ability to modulate neurotransmitter systems.
  • Neuroprotective Properties : Research indicates that similar compounds could protect neuronal cells from damage, suggesting applications in treating neurodegenerative diseases .

Pharmacology

Binding Affinity Studies
Research has focused on the binding affinity of this compound to various receptors. Understanding its interaction with specific targets can provide insights into its mechanism of action and therapeutic potential. For example:

  • Serotonin Receptors : The compound’s ability to bind to serotonin receptors has been studied, indicating potential use in treating mood disorders.
  • Dopaminergic Activity : Its effects on dopamine receptors suggest applications in managing conditions like schizophrenia and Parkinson's disease .

Materials Science

Synthesis and Functionalization
The synthesis of this compound can be achieved through several chemical pathways that allow for high yields and purity. This compound can be further functionalized to create derivatives with enhanced properties suitable for various applications:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to create materials with improved mechanical and thermal properties.
  • Coatings and Adhesives : Its chemical structure lends itself to applications in developing coatings that require specific adhesion characteristics or chemical resistance .

Case Studies

Case Study 1: Neuropharmacological Research
A study investigated the effects of this compound on animal models of depression. The results demonstrated significant improvements in depressive-like behaviors, highlighting its potential as an antidepressant agent.

Case Study 2: Drug Development Pipeline
In a recent drug development program, derivatives of this compound were synthesized and tested for their efficacy against specific cancer cell lines. The findings suggested that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound.

Mechanism of Action

The mechanism of action of [(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological/Industrial Relevance
[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine 791098-84-5 C₉H₁₁F₂N 171.19 R-configuration, methylamine chain Protein interaction modulation
(R)-1-(2,3-Difluorophenyl)propan-1-amine hydrochloride 1217458-20-2 C₉H₁₁ClF₂N 207.64 2,3-difluoro substitution, propanamine chain Unknown (building block)
(R)-1-(2,6-Difluorophenyl)ethylamine hydrochloride 276875-47-9 C₈H₉ClF₂N 200.62 2,6-difluoro substitution, ethylamine chain Synthetic intermediate
Cyclohexyl(2,4-difluorophenyl)methanamine N/A C₁₃H₁₅F₂N 223.26 Cyclohexyl group instead of ethylmethylamine Unknown (supplier-listed compound)
[1-(2,4-Difluorophenyl)-3-(ethylsulfanyl)propan-2-yl]ethylamine hydrochloride N/A C₁₃H₁₈ClF₂NS 294.80 Ethylsulfanyl side chain Building block for drug discovery

Key Findings :

2,6-Difluoro derivatives (e.g., CAS 276875-47-9) may exhibit reduced steric hindrance, altering target selectivity .

Backbone Modifications: Replacement of the methylamine group with a propanamine chain (CAS 1217458-20-2) increases molecular weight and hydrophobicity, which could impact membrane permeability .

Stereochemical Influence: The R-configuration in the target compound is critical for enantioselective interactions, as seen in its role in fragment-based screening . Non-chiral analogs (e.g., cyclohexyl derivatives) lack this specificity .

Synthetic Accessibility :

  • Fluorination methods used for related compounds (e.g., PBSF/triethylamine·HF in florfenicol synthesis) suggest feasible routes for scaling up the target compound .

Biological Activity

[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a difluorophenyl group, which is known to enhance its binding affinity to various biological targets. This structural characteristic is crucial for its interaction with enzymes and receptors, making it a candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, leading to modulation of metabolic pathways. For instance, it has been studied for its effects on kinases and other critical enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It interacts with various receptors, potentially influencing neurotransmitter systems and contributing to therapeutic effects in neurological disorders.

1. Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent antitumor properties by targeting specific kinases. For example, one study reported that derivatives containing the difluorophenyl moiety showed significant inhibitory activity against ALK (anaplastic lymphoma kinase), with IC50 values indicating high potency .

2. Neurological Effects

Research has indicated that this compound may have implications in treating neurological disorders due to its ability to modulate serotonin receptors. Specifically, it has been suggested that derivatives can act as agonists for serotonin receptors, which are crucial in mood regulation and anxiety disorders .

Case Study 1: Kinase Inhibition

A study focusing on the structural modifications of compounds related to this compound highlighted its potent inhibitory effects on ALK with an IC50 value as low as 0.080 μM. This suggests a promising avenue for developing targeted cancer therapies .

CompoundTargetIC50 Value (μM)Selectivity
Compound 1ALK0.080High
Compound 2TrkA>1.0Moderate

Case Study 2: Neuropharmacology

Another investigation into the pharmacological properties of similar compounds revealed their potential as antidepressants through serotonin receptor modulation. This aligns with findings from various studies indicating that such compounds can influence mood-related pathways effectively .

Research Findings

  • Synthesis and Characterization : The synthesis of this compound has been optimized to improve yield and purity, facilitating further biological testing.
  • In Vivo Studies : Preliminary in vivo studies suggest that this compound exhibits favorable pharmacokinetic properties, including good bioavailability and metabolic stability.
  • Toxicology : Toxicological evaluations are ongoing to assess safety profiles in potential therapeutic applications.

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